Beta-defensin 5
Description
Properties
bioactivity |
Antibacterial |
|---|---|
sequence |
ADTLACRQSHGSCSFVACRAPSVDIGTCRGGLKKCCKW |
Origin of Product |
United States |
Gene Expression and Transcriptional Regulation of Beta Defensin 5
Basal and Inducible Expression Profiles in Tissues and Cells
Beta-defensin 5, a key component of the innate immune system, exhibits both constitutive (basal) and inducible expression patterns that are highly dependent on the specific tissue and cell type. This differential expression allows it to serve as both a constant sentinel and a rapidly deployed effector molecule in response to microbial threats.
Bovine neutrophil β-defensin-5 (BNBD-5) is expressed constitutively in certain immune cells. Notably, bovine alveolar macrophages (BAM) have been found to express four types of β-defensins under normal, non-stimulated conditions, with BNBD-5 and BNBD-4 being the most predominant. nih.gov This constitutive presence in resident macrophages of the lung suggests a role in the immediate, first-line defense against inhaled pathogens. nih.gov While many human beta-defensins, such as human β-defensin 1 (hBD-1 or DEFB1), are known for their constitutive expression in epithelial tissues, the specific data for this compound primarily originates from bovine studies where it is found in a ready state within key immune cells. asm.orgnih.govfrontiersin.orgfrontiersin.org
The expression of this compound is strategically localized to mucosal surfaces and tissues that form a barrier against the external environment. First identified in bovine neutrophils, its expression has since been confirmed in a variety of epithelial and myeloid cells. nih.govmdpi.com
Key sites of this compound expression include:
Respiratory Tract : It is expressed in the epithelial cells of the trachea and in alveolar macrophages, placing it at a critical interface for airborne pathogens. nih.govmdpi.comphysiology.org
Gastrointestinal Tract : Expression has been documented in the squamous epithelial cells of the tongue and the simple columnar epithelial cells of the distal small intestine and colon. nih.gov
Urogenital and Reproductive Tracts : While many β-defensins are highly expressed in the male reproductive tract, specific data for this compound is less detailed but follows the family's pattern of being present at mucosal sites. nih.gov
Other Tissues : Expression has also been noted in mammary epithelial cells, where its levels can be strongly increased by conditions such as mastitis. mdpi.com
Table 1: Tissue and Cellular Expression of this compound
| Tissue/Cell Type | Expression Profile | Key Research Finding |
|---|---|---|
| Neutrophils | Inducible/Constitutive | Originally discovered in bovine neutrophils. mdpi.com |
| Alveolar Macrophages | Constitutive | BNBD-5 is one of the most predominantly expressed β-defensins in these cells. nih.govmdpi.com |
| Tracheal Epithelial Cells | Inducible | Expresses BNBD-5, with levels increasing upon stimulation. mdpi.comphysiology.org |
| Mammary Epithelial Cells | Inducible | Mastitis strongly increases BNBD-5 expression. mdpi.com |
| Tongue Epithelium | Constitutive | Found in squamous epithelial cells of the tongue. nih.gov |
| Intestinal Epithelium | Constitutive | Expressed in the distal small intestine and colon. nih.gov |
This compound is prominently expressed in key professional immune cells, underscoring its role in active host defense.
Neutrophils : As its name suggests, bovine neutrophil β-defensin-5 was first isolated from neutrophils, which are the first responders during acute inflammation and infection. nih.govmdpi.com
Macrophages : Bovine alveolar macrophages constitutively express high levels of BNBD-5, making it the first report of β-defensin gene expression in a mature myeloid cell. nih.gov This finding suggests that these resident phagocytes are pre-armed with this compound to maintain sterility in the lungs. nih.gov In addition to its direct antimicrobial function, this compound has been shown to activate macrophages and enhance their recruitment to sites of infection. mdpi.com
Tissue-Specific Localization of this compound Expression (e.g., epithelia of respiratory, urogenital, gastrointestinal tracts, oral cavity, male reproductive tract)
Molecular Mechanisms of Gene Regulation
The transcription of the gene encoding this compound is tightly controlled by a variety of signals, including components of microbes and host-derived inflammatory molecules. This regulation ensures that its expression is appropriately initiated or amplified during infection and inflammation.
The expression of many β-defensins is potently induced by pathogen-associated molecular patterns (PAMPs). Lipopolysaccharide (LPS), a major component of the outer membrane of Gram-negative bacteria, is a well-known inducer of β-defensins like human β-defensin 2 (hBD-2) and Tracheal Antimicrobial Peptide (TAP). physiology.orgnih.govmdpi.comnih.gov This induction is often mediated at the transcriptional level through the activation of transcription factors such as NF-κB. nih.govnih.govmdpi.comasm.org
However, the regulation of this compound shows cell-type specificity. In a key study, stimulation of bovine alveolar macrophages with LPS did not lead to an upregulation of BNBD-5 expression, even though the same stimulus successfully induced the production of the inflammatory cytokine TNF-α. nih.gov This indicates that while BNBD-5 is constitutively present in these macrophages, its expression is not further increased by LPS in this specific cell type, suggesting a different regulatory pathway compared to other inducible β-defensins in epithelial cells. nih.gov Peptidoglycans, components of Gram-positive bacteria, are also known to regulate the expression of other defensins, often through Toll-like receptor signaling. mdpi.comspandidos-publications.comspandidos-publications.com
The local inflammatory environment, rich in cytokines, plays a crucial role in modulating β-defensin expression. Pro-inflammatory cytokines are powerful signals that can amplify the innate immune response by increasing the production of antimicrobial peptides at sites of infection.
Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1 beta (IL-1β) : These are potent inducers of other β-defensins, such as hBD-2, in various epithelial cells, including those in the respiratory and gastrointestinal tracts. mdpi.comnih.govaai.orgjmb.or.kr The signaling pathways for this induction often converge on the activation of the NF-κB transcription factor. mdpi.comaai.org While LPS was shown to induce TNF-α in bovine alveolar macrophages, this did not correlate with an increase in BNBD-5 in those cells, suggesting that the TNF-α signaling pathway may not directly upregulate BNBD-5 in that context. nih.gov
Interferon-gamma (IFN-γ) : This cytokine is another important modulator of the immune response and has been shown to regulate the expression of certain β-defensins. frontiersin.orgmdpi.com
Table 2: Regulation of this compound Gene Expression by External Stimuli
| Stimulus | Cell Type Studied | Effect on this compound Expression | Key Research Finding |
|---|---|---|---|
| Lipopolysaccharide (LPS) | Bovine Alveolar Macrophages | No effect | Despite inducing TNF-α production, LPS did not alter the constitutive expression of BNBD-5. nih.gov |
| Inflammation (Mastitis) | Mammary Epithelial Cells | Strong Induction | Infection-induced inflammation markedly increases BNBD-5 levels. mdpi.com |
| Tumor Necrosis Factor-alpha (TNF-α) | Bovine Alveolar Macrophages | No direct correlation | LPS induced TNF-α, but BNBD-5 expression remained unchanged. nih.gov |
| Interleukin-1 beta (IL-1β) | - | Not specifically reported for this compound | A known potent inducer of other β-defensins (e.g., hBD-2) in epithelial cells. nih.govaai.orgjmb.or.kr |
Role of Specific Transcription Factors and Signaling Pathways
The induction of beta-defensin genes is a hallmark of the innate immune response, relying on signaling pathways that are highly conserved across species. The expression of this compound is controlled by several key transcription factors and signaling cascades that are activated by pathogenic stimuli.
NF-κB and Toll-Like Receptor (TLR) Pathways: The Nuclear Factor-kappa B (NF-κB) pathway is a cornerstone in the regulation of many beta-defensins. This pathway is typically initiated by Pattern Recognition Receptors (PRRs), such as the Toll-like receptors (TLRs), which recognize specific pathogen-associated molecular patterns (PAMPs). scbt.com For instance, TLR4 recognizes lipopolysaccharide (LPS) from Gram-negative bacteria, while TLR2 is activated by components of Gram-positive bacteria. scbt.com This recognition triggers a signaling cascade that leads to the activation of NF-κB. scbt.com Activated NF-κB translocates to the nucleus and binds to specific sites in the promoter regions of target genes, including beta-defensins, to drive their transcription. aai.org Studies on related beta-defensins have shown that their inducibility is often abolished when NF-κB binding sites are mutated. scbt.com A study on porcine β-defensin 5 (pBD-5) found that the peptide could downregulate the TLR signaling pathway in intestinal cells challenged with Brachyspira hyodysenteriae, suggesting a feedback mechanism where the defensin (B1577277) itself modulates the inflammatory response it originates from. nih.govkarger.com
NF IL-6 (C/EBPβ): The transcription factor Nuclear Factor Interleukin-6 (NF IL-6), also known as CCAAT/enhancer-binding protein beta (C/EBPβ), often works in concert with NF-κB to regulate immune response genes. scbt.com It can bind to promoter regions of beta-defensin genes, and its activity is sometimes constitutive, providing a baseline level of expression readiness. scbt.com
MAPK Pathways: The Mitogen-Activated Protein Kinase (MAPK) signaling pathway represents another critical axis for beta-defensin induction. scbt.com This pathway comprises three main subfamilies: p38, c-Jun N-terminal kinases (JNK), and extracellular signal-regulated kinases (ERK). scbt.com Stimulation by factors like LPS can trigger robust activation of the MAPK pathway, leading to the phosphorylation of JNK1/2, ERK1/2, and p38, which is associated with a surge in beta-defensin expression. scbt.com Research on bovine DEFB5 has specifically demonstrated the importance of this pathway. The induction of DEFB5 transcription in bovine mammary epithelial cells by sodium butyrate (B1204436) was significantly reduced by chemical inhibitors of p38, ERK, and JNK, confirming the direct involvement of all three MAPK subfamilies in its regulation. mdpi.com
NOD-like Receptor (NOD-like) Pathways: NOD-like receptors (NLRs) are intracellular sensors that detect bacterial peptidoglycans, activating NF-κB and MAPK signaling. nih.gov This positions them as key initiators of an inflammatory response that can include defensin production. Research on porcine β-defensin 5 (pBD-5) has revealed a direct modulatory role; the peptide was found to downregulate the NOD-like receptor signaling pathway upon exposure to pathogenic bacteria, indicating an immunomodulatory function that helps control the inflammasome response. nih.govkarger.com
STAT Pathways (STAT1, STAT3, STAT6): The Signal Transducer and Activator of Transcription (STAT) family of proteins are typically activated by cytokines. Their role in beta-defensin regulation is complex and can be both positive and negative.
STAT1: Pro-inflammatory cytokines like Interferon-gamma (IFN-γ) can induce beta-defensin expression through STAT1 activation. aai.org Studies on the highly related human beta-defensin 3 (hBD-3) show it can selectively induce the phosphorylation of STAT1, but not STAT3 or STAT5, in T-cells. oup.comnih.gov
STAT3: The role of STAT3 is context-dependent. Some studies suggest STAT3 activation is necessary for the expression of certain defensins. For example, the histone demethylase JMJD2D cooperates with STAT3 to induce IL-17F, which in turn promotes the expression of β-defensin-1, -3, and -4. nih.gov Conversely, in early gastric cancers, an inverse relationship has been observed between the expression of alpha-defensin 5 (DEFA5) and the activation of STAT3. karger.com A recent study also demonstrated that β-defensin-1 can regulate influenza virus infection through the STAT3 signaling pathway. umaryland.edu
STAT6: This factor is typically activated by the Th2 cytokines Interleukin-4 (IL-4) and IL-13. These cytokines have been shown to negatively regulate the expression of hBD-2 and hBD-3 by activating STAT6, which in turn induces suppressors of cytokine signaling (SOCS) proteins that interfere with STAT1 and NF-κB signaling. aai.orgnih.gov This highlights a mechanism where an allergic or Th2-skewed immune response might suppress key antimicrobial defenses.
Table 1: Key Transcription Factors and Signaling Pathways in this compound Regulation
| Pathway/Factor | Activating Stimuli | Role in this compound Expression | Key Research Findings |
|---|---|---|---|
| Toll-Like Receptor (TLR) Pathway | Bacterial components (e.g., LPS) | Induction: Initiates signaling for defensin production. | Porcine BD-5 can downregulate the TLR pathway, suggesting a feedback loop. nih.govkarger.com |
| NF-κB | TLR activation, pro-inflammatory cytokines | Induction: A primary transcription factor driving expression. | Essential for the inducibility of many beta-defensins. scbt.comaai.org |
| MAPK Pathways (p38, JNK, ERK) | LPS, Butyrate | Induction: Crucial for signal transduction leading to expression. | Inhibitors of p38, ERK, and JNK reduce butyrate-induced bovine DEFB5 expression. mdpi.com |
| NOD-like Receptor (NLR) Pathway | Intracellular bacterial peptidoglycans | Modulation: Influences the inflammasome and downstream signaling. | Porcine BD-5 downregulates the NLR pathway in response to infection. nih.govkarger.com |
| STAT1 | Pro-inflammatory cytokines (e.g., IFN-γ) | Induction: Activates transcription in response to specific cytokines. | HBD-3, a related defensin, selectively activates STAT1. oup.comnih.gov |
| STAT3 | Various cytokines (e.g., IL-22) | Context-Dependent: Can be involved in both induction and suppression. | JMJD2D cooperates with STAT3 to induce other beta-defensins. nih.gov |
| STAT6 | Th2 cytokines (IL-4, IL-13) | Inhibition: Suppresses expression of other beta-defensins. | Activation of STAT6 by IL-4/IL-13 inhibits hBD-2 and hBD-3 expression. aai.org |
Hormonal and Nutritional Influences on this compound Expression
The expression of DEFB5 is not only governed by immunological signals but is also significantly influenced by the body's hormonal and nutritional status. Several key micronutrients and metabolites can modulate the transcriptional machinery, thereby enhancing or suppressing the ability of epithelial cells to produce this vital antimicrobial peptide.
Vitamin D3: The active form of Vitamin D3, calcitriol, is a well-established modulator of innate immunity. oup.com Its influence on beta-defensin expression is primarily mediated through the Vitamin D Receptor (VDR), a nuclear receptor that, upon binding calcitriol, can regulate the transcription of target genes. mdpi.com While some beta-defensins have a Vitamin D Response Element (VDRE) in their promoter region, allowing for direct regulation, the upregulation of many bovine beta-defensins by vitamin D appears to be indirect, requiring an intermediate factor. mdpi.comnih.gov In chickens, Vitamin D3 injection alone did not significantly affect the expression of several beta-defensins under normal conditions; however, when combined with an LPS challenge, it synergistically upregulated their expression, suggesting it enhances immune readiness. nih.gov
Retinoic Acid: As the active metabolite of vitamin A, retinoic acid is a powerful regulator of gene expression, controlling hundreds of target genes either directly or indirectly. selfhacked.com Its effects are mediated through retinoic acid receptors (RARs) and retinoid X receptors (RXRs). frontiersin.org The influence of retinoic acid on beta-defensins appears complex and potentially inhibitory. For instance, retinoic acid has been shown to reduce the expression of hBD-2, -3, and -4 induced by pro-inflammatory cytokines or bacteria in skin keratinocytes. mdpi.com This suppression may occur through the antagonization of other transcription factors, such as AP-1. asm.org
Butyrate: This short-chain fatty acid, produced by the fermentation of dietary fiber by gut microbiota, is a potent inducer of beta-defensin expression. Sodium butyrate has been specifically shown to increase the transcription of DEFB5 in bovine mammary epithelial cells. mdpi.com This induction is linked to its function as a histone deacetylase (HDAC) inhibitor, which leads to a more open chromatin structure, facilitating gene transcription, as well as its ability to activate the MAPK signaling pathway. scbt.commdpi.com Dietary supplementation with butyrate in chickens has also been shown to increase defensin gene expression in the cecum. frontiersin.org
Zinc: Zinc is an essential micronutrient for proper immune function, and its availability can impact defensin systems. Studies have shown that adding zinc can increase the gene expression of intestinal β-defensins in pigs and ducks. mdpi.com While much of the detailed research on zinc and defensins has focused on alpha-defensins like human defensin 5 (DEFA5) produced by Paneth cells, the broader role of zinc in immunity suggests a likely influence on beta-defensins as well. Nutritional zinc deficiency in humans has been correlated with a reduction in Paneth cell granules and DEFA5 immunoreactivity. mdpi.complos.org The reduced (non-oxidized) form of DEFA5 is a high-affinity zinc chelator, and this binding protects the peptide from proteolytic degradation, highlighting a post-transcriptional role for zinc in maintaining defensin stability. oup.complos.org
Omega-3 Fatty Acids: These polyunsaturated fatty acids, such as docosahexaenoic acid (DHA) and eicosapentaenoic acid (EPA), are known for their anti-inflammatory and immune-modulating properties. While direct studies on this compound are limited, omega-3s are known to alter the expression of a wide range of genes involved in inflammation. Their general effect is to suppress pro-inflammatory signaling pathways, but they can also enhance specific aspects of immune defense. Notably, DHA has been reported to increase the expression of antimicrobial peptides, and commercial suppliers list omega-3 fatty acids as potential indirect activators of beta-defensins. scbt.com This suggests they may contribute to immune homeostasis in part by ensuring an appropriate level of antimicrobial peptide expression.
Table 2: Hormonal and Nutritional Influences on this compound Expression
| Compound | General Function | Effect on this compound / Related Defensins | Mechanism of Action |
|---|---|---|---|
| Vitamin D3 | Hormone, Immune modulator | Upregulation (often synergistic): Enhances expression, particularly during an immune challenge. nih.gov | Binds to Vitamin D Receptor (VDR); may be direct or indirect via intermediate factors. mdpi.comnih.gov |
| Retinoic Acid | Vitamin A metabolite, Gene regulator | Downregulation (of related defensins): Reduces expression of hBD-2, -3, and -4 in keratinocytes. mdpi.com | Mediated by RAR/RXR; may involve antagonism of other transcription factors like AP-1. asm.org |
| Butyrate | Short-chain fatty acid, HDAC inhibitor | Upregulation: Directly induces transcription of bovine DEFB5. mdpi.com | Acts as a histone deacetylase (HDAC) inhibitor and activates MAPK signaling pathways. scbt.commdpi.com |
| Zinc | Essential micronutrient | Upregulation (of general β-defensins): Exogenous zinc increases intestinal beta-defensin expression. mdpi.com | Essential for immune cell function; stabilizes related alpha-defensins post-transcriptionally. oup.complos.org |
| Omega-3 Fatty Acids | Polyunsaturated fatty acids, Immune modulator | Indirect Upregulation (postulated): May enhance expression as part of broad immune-modulating effects. scbt.com | Alters expression of inflammation-related genes; DHA reported to increase antimicrobial peptides. |
Functional Activities of Beta Defensin 5 in Biological Systems
Interactions with Microbial Entities and Antimicrobial Mechanisms
Beta-defensin 5 demonstrates a remarkable ability to combat a wide array of pathogenic microorganisms through various mechanisms.
Broad-Spectrum Efficacy against Microorganisms
Beta-defensins, including BD-5, are recognized for their broad-spectrum antimicrobial activity. prospecbio.commybiosource.com They are effective against a variety of microbes, including Gram-positive and Gram-negative bacteria, fungi, and enveloped viruses. prospecbio.comnih.govfrontiersin.orgmdpi.comprospecbio.com This wide-ranging efficacy makes them a significant part of the initial immune defense against invading pathogens. acs.org The antimicrobial properties of BD-5 position it as a potential therapeutic agent for managing infectious diseases, particularly those caused by drug-resistant pathogens. prospecbio.com
Biophysical Interactions with Microbial Membranes
The primary mechanism of action for beta-defensins involves the disruption of microbial membranes. prospecbio.com As cationic peptides, they are electrostatically attracted to the negatively charged surfaces of microbial membranes. frontiersin.orgmdpi.comfrontiersin.org This initial binding is a critical step that leads to membrane permeabilization and the formation of pores. frontiersin.orgmdpi.comnih.gov This disruption of the membrane integrity leads to the leakage of cytoplasmic contents and ultimately, cell death. mdpi.com Molecular dynamics simulations have shown that human α-defensin 5 (HD5), a related defensin (B1577277), can form water-filled channels in bacterial membranes, a process driven by the interaction of its arginine residues with the lipid A headgroups of the lipopolysaccharide (LPS) layer in Gram-negative bacteria. plos.orgresearchgate.net This process of membrane depolarization and pore formation is a hallmark of the antimicrobial activity of defensins. frontiersin.orgwikipedia.org
Interference with Microbial Cellular Processes
Beyond direct membrane disruption, beta-defensins can also interfere with essential microbial cellular processes. prospecbio.com Some defensins have been shown to inhibit the synthesis of the bacterial cell wall. frontiersin.orgplos.org For instance, human β-defensin 3 has been reported to interfere with the cell wall biosynthesis complex in Staphylococcus aureus. plos.org Additionally, human Paneth cell alpha-defensin 5 (HD5) can enter the cytoplasm of Gram-negative bacteria, causing morphological changes and inhibiting cell replication by binding to DNA. plos.orgtandfonline.com
Modulation of Bacterial Virulence Factors
Beta-defensins can also neutralize bacterial virulence factors, such as lipopolysaccharide (LPS), a major component of the outer membrane of Gram-negative bacteria. mdpi.com The binding of defensins to LPS can neutralize its toxic effects. nih.gov This interaction is crucial as it not only facilitates the disruption of the bacterial membrane but also mitigates the inflammatory response triggered by LPS.
Immunomodulatory Roles of this compound
In addition to their direct antimicrobial functions, beta-defensins play a significant role in modulating the host's adaptive immune response.
Chemoattractant Properties for Immune Cell Subsets
Beta-defensins act as chemoattractants, recruiting various immune cells to the site of infection or inflammation. mdpi.comwikipedia.org They can attract immature dendritic cells, memory T cells, monocytes, and mast cells. prospecbio.commybiosource.commdpi.comwikipedia.orgthermofisher.comfrontiersin.org This chemotactic activity bridges the innate and adaptive immune systems. mdpi.com For example, some human beta-defensins attract immature dendritic cells and memory T cells by binding to the chemokine receptor CCR6. mdpi.comfrontiersin.org They can also induce chemotaxis of monocytes and macrophages through interaction with CCR2. nih.gov Furthermore, beta-defensins can activate mast cells, leading to the release of inflammatory mediators. wikipedia.orgoncotarget.com Bovine neutrophil β-defensin-5 has been shown to promote the recruitment of macrophages and dendritic cells in the lungs during infection. mdpi.com
Table 1: Antimicrobial Spectrum of this compound and Related Defensins
| Microbial Type | Examples | Efficacy of Beta-Defensins | Citations |
|---|---|---|---|
| Gram-positive bacteria | Staphylococcus aureus | Effective | mdpi.complos.org |
| Gram-negative bacteria | Escherichia coli, Pseudomonas aeruginosa | Effective | mdpi.com |
| Fungi | Candida albicans | Effective | mdpi.com |
| Enveloped Viruses | Varies | Effective | prospecbio.comnih.govfrontiersin.orgmdpi.comprospecbio.com |
Table 2: Immune Cells Chemoattracted by Beta-Defensins
| Immune Cell Subset | Key Functions | Citations |
|---|---|---|
| Immature Dendritic Cells | Antigen presentation, initiation of adaptive immunity | prospecbio.commybiosource.commdpi.comwikipedia.orgthermofisher.comfrontiersin.orgmdpi.com |
| Memory T Cells | Rapid response to previously encountered antigens | prospecbio.commybiosource.commdpi.comwikipedia.orgthermofisher.comfrontiersin.orgfrontiersin.org |
| Monocytes | Differentiate into macrophages and dendritic cells | mdpi.comwikipedia.orgfrontiersin.orgprospecbio.com |
| Mast Cells | Release of inflammatory mediators | wikipedia.orgfrontiersin.orgoncotarget.com |
Bridging Innate and Adaptive Immune Responses
This compound (BD-5), also known as human alpha-defensin 5 (HD5), plays a crucial role in linking the body's initial, non-specific innate immune defenses with the more specialized adaptive immune system. This function is critical for mounting a coordinated and effective response against invading pathogens. While the broader family of beta-defensins is well-recognized for this bridging capability, HD5 contributes to this process through its ability to attract and activate key cells of the adaptive immune system.
The primary mechanism by which beta-defensins connect these two arms of the immune system is through their chemoattractant properties. abcam.comnih.gov They act as signaling molecules that recruit immune cells to sites of infection or inflammation. abcam.com Specifically, beta-defensins are known to be chemotactic for immature dendritic cells and memory T-cells. uniprot.orgprospecbio.com This recruitment is often mediated through the chemokine receptor CCR6, which is expressed on these adaptive immune cells. uniprot.orgnih.gov By attracting these cells, beta-defensins facilitate the initiation of an antigen-specific adaptive immune response. Dendritic cells are potent antigen-presenting cells that, once activated, can process and present microbial antigens to naive T-cells, leading to their differentiation and the establishment of immunological memory. nih.govsecure-platform.com
Furthermore, the immunomodulatory actions of defensins, including their influence on B-cell responses, contribute to the maintenance of long-term cellular and humoral immunity. nih.gov This positions them as key players in the development of a durable immune response to pathogens. nih.gov While much of the initial research focused on other beta-defensins like HBD-2, the fundamental role of this peptide family as a bridge between innate and adaptive immunity is a well-established concept that includes the functions of HD5. abcam.comnih.gov
Receptor-Mediated Signaling in Host Cells (e.g., CCR6, TLRs, CXCR4, Mas-related gene X2)
This compound (HD5) and other beta-defensins exert their immunomodulatory effects by interacting with a variety of receptors on the surface of host cells, initiating intracellular signaling cascades. This receptor-mediated signaling is fundamental to their ability to influence immune responses.
CCR6: The C-C chemokine receptor 6 (CCR6) is a key receptor for several beta-defensins, including HBD-2, enabling them to attract immature dendritic cells and memory T-cells. uniprot.orgmdpi.comfrontiersin.orgnih.govleinco.comphysiology.org This interaction is competitively displaced by the chemokine LARC (CCL20), the primary ligand for CCR6. uniprot.orgprospecbio.com The signaling induced by beta-defensin binding to CCR6 is sensitive to pertussis toxin, indicating the involvement of Gαi protein-coupled receptor pathways. uniprot.orgprospecbio.comleinco.com While direct studies on HD5 binding to CCR6 are less common, the shared functions within the defensin family suggest a potential for similar interactions.
Toll-Like Receptors (TLRs): Defensins are also known to signal through Toll-like receptors, which are critical for recognizing pathogen-associated molecular patterns. uniprot.org For instance, HBD-2 can activate dendritic cells by binding to TLR4. nih.govaai.org Research on bovine this compound has shown that its mRNA levels, along with those of TLR2 and TLR4, are significantly increased during mammary infections, suggesting a coordinated response. nih.gov This indicates a functional link between this compound expression and TLR signaling pathways in the context of an innate immune response. nih.gov
CXCR4: Some beta-defensins can interact with the CXCR4 receptor. HBD-3 has been shown to compete with the natural ligand for CXCR4, stromal-derived factor 1 (SDF-1), although this interaction does not necessarily lead to cellular activation. frontiersin.org Research on HD5 has demonstrated that at high concentrations, it can downmodulate the expression of the CXCR4 coreceptor on primary CD4+ T lymphocytes, which is a mechanism relevant to its anti-HIV activity. prospecbio.comnih.gov This effect on CXCR4 expression was more pronounced with HD5 compared to other defensins like HNP1. prospecbio.com
Mas-related gene X2 (MrgX2): Human beta-defensins, particularly HBD-2 and HBD-3, can activate human mast cells by signaling through the Mas-related gene X2 (MrgX2), a G protein-coupled receptor. frontiersin.orgnih.govjst.go.jp This activation leads to mast cell degranulation, a key event in allergic and inflammatory responses. nih.govjst.go.jp The signaling is complex, involving both pertussis toxin-sensitive (likely Gαi) and insensitive (likely Gαq) pathways. nih.govjst.go.jp While direct evidence for HD5 interaction with MrgX2 is not as established, this receptor represents an important pathway for the immunomodulatory actions of the broader beta-defensin family.
Tumor Necrosis Factor (TNF) Receptors: Studies have revealed a functional intersection between HD5 and the TNF receptor pathway. HD5-mediated cellular effects, including the induction of apoptosis, have been shown to depend on the functional expression of TNF receptors and their downstream signaling mediators. mdpi.com Evidence suggests a direct interaction between HD5 and the extracellular domain of TNF receptor 1 (TNFR1). mdpi.com
Regulation of Cytokine and Chemokine Production in Host Cells
This compound (HD5) can directly influence the inflammatory environment by modulating the production of cytokines and chemokines in host cells. This function is a key aspect of its immunomodulatory role, allowing it to shape the nature and intensity of the immune response.
One of the most well-documented effects of HD5 is its ability to induce the secretion of the pro-inflammatory chemokine Interleukin-8 (IL-8) from intestinal epithelial cells. abcam.comuniprot.orgnih.govscienceopen.com This induction has been shown to be dependent on both the concentration of HD5 and its proper three-dimensional structure. nih.govscienceopen.com The unstructured form of the peptide has a significantly reduced capacity to stimulate IL-8 secretion. nih.gov This suggests that specific conformational epitopes of the HD5 molecule are necessary for its signaling activity in epithelial cells.
Furthermore, the effect of HD5 on IL-8 production can be amplified in the presence of other inflammatory mediators. nih.govscienceopen.com For instance, when intestinal epithelial cells are co-incubated with HD5 and Tumor Necrosis Factor-alpha (TNF-α), the secretion of IL-8 is synergistically increased. nih.govscienceopen.com This synergy highlights the role of HD5 as a regulator within the complex network of inflammatory signals in the gut. nih.gov
Studies using Caco-2 intestinal epithelial cells have shown that exposure to HD5 can lead to increased mRNA levels of various cytokines, including IL-8 and TNF-α. jst.go.jp This indicates that HD5's influence on cytokine production is regulated at the transcriptional level. The broader beta-defensin family is also known to stimulate the production of a range of cytokines and chemokines, such as IL-6, IL-10, and macrophage inflammatory protein-3α, in various cell types, including keratinocytes. mdpi.com
Table 1: Effect of Human Alpha-Defensin 5 (HD5) on Cytokine Secretion
| Cell Type | Stimulus | Cytokine/Chemokine | Observed Effect | Reference(s) |
| Caco-2 intestinal epithelial cells | HD5 | IL-8 | Dose-dependent increase in secretion | nih.gov |
| Caco-2 intestinal epithelial cells | HD5 + TNF-α | IL-8 | Synergistic increase in secretion | nih.gov |
| Caco-2 cells | HD5 | IL-8, TNF-α | Increased mRNA levels | jst.go.jp |
Pro- and Anti-Inflammatory Effects and Context-Dependent Responses
The immunomodulatory role of this compound (HD5) and other defensins is complex, exhibiting both pro- and anti-inflammatory properties depending on the biological context, concentration, and the surrounding microenvironment. frontiersin.orgscienceopen.comnih.gov
Pro-Inflammatory Effects:
HD5 demonstrates clear pro-inflammatory activity through its ability to induce the expression of genes involved in inflammation in a manner dependent on the transcription factor NF-κB. nih.gov A primary example of this is its capacity to stimulate the production of the pro-inflammatory chemokine IL-8 in intestinal epithelial cells, which serves to recruit neutrophils and other immune cells to the site of potential infection. nih.govnih.gov Furthermore, HD5 can act synergistically with other pro-inflammatory cytokines like TNF-α, amplifying the inflammatory cascade. nih.govnih.gov At higher concentrations, HD5 has also been shown to have pro-apoptotic effects on intestinal epithelial cells and primary CD4+ T cells, which can contribute to inflammation and tissue dynamics. nih.gov
Anti-Inflammatory Effects:
Conversely, defensins can also exert anti-inflammatory effects. Alpha-defensins released from neutrophils have been shown to suppress the secretion of various cytokines from macrophages. mdpi.com Specifically, both HNP-1 and HD5 can block the ATP-induced release of the potent pro-inflammatory cytokine IL-1β from monocytes activated by lipopolysaccharide (LPS). scienceopen.com This is achieved, in part, by reducing the levels of newly synthesized pro-IL-1β, suggesting a mechanism of destabilizing the precursor protein. scienceopen.com In animal models of bacterial infection, HD5 has been shown to reduce the Th1 inflammatory phenotype. scienceopen.com This dual functionality allows defensins to contribute to the initial inflammatory response required to combat pathogens, while also participating in the subsequent resolution phase to prevent excessive tissue damage. nih.gov
Context-Dependent Responses:
The balance between the pro- and anti-inflammatory actions of defensins is highly dependent on the context. Factors such as the concentration of the defensin, the presence of other signaling molecules (like LPS or TNF-α), and the type of cell being affected all play a role in determining the ultimate outcome of the defensin-mediated response. frontiersin.orgscienceopen.comnih.gov For example, the pro-inflammatory effects of beta-defensins are often observed at higher concentrations, while their chemotactic functions can occur at much lower levels. nih.govmdpi.com This context-dependency underscores the sophisticated role of defensins as versatile regulators of the immune system. scienceopen.com
Modulation of Phagocytic Activity
Beta-defensins can influence one of the most fundamental processes of the innate immune system: phagocytosis. This process, carried out by professional phagocytes like macrophages and neutrophils, is essential for clearing invading pathogens and cellular debris.
While direct studies on this compound's (HD5) effect on phagocytosis are limited, research on the broader defensin families provides significant insights. Human Neutrophil Peptides (HNP) 1-3, which are alpha-defensins, have been shown to induce the release of TNF-α and IFN-γ from macrophages. frontiersin.org These cytokines, in turn, enhance the phagocytic activity of macrophages, leading to more efficient clearance of bacteria. frontiersin.org This suggests an indirect mechanism by which defensins can boost phagocytosis.
Interestingly, the interaction between HD5 and certain pathogens can have unexpected outcomes. In the case of Shigella, a bacterium that can invade macrophages, HD5 has been found to promote the phagocytosis of the bacteria by these immune cells. nih.govfrontiersin.org However, in this specific context, this enhanced uptake does not lead to increased bacterial killing. Instead, HD5 fails to prevent the subsequent escape of Shigella from the phagosome and its proliferation within the macrophage, ultimately leading to the destruction of the host cell. nih.govfrontiersin.org This highlights a scenario where a pathogen can subvert a host defense mechanism, facilitated by HD5, for its own benefit.
Studies on beta-defensins in other species, such as the Atlantic cod, have shown that a novel beta-defensin can directly stimulate the phagocytic activity of leukocytes. nih.gov This suggests a conserved function across different vertebrate species and defensin types. The general capacity of beta-defensins to enhance macrophage phagocytosis is recognized as a key part of their role in strengthening the innate immune response. wikipedia.org
Roles in Tissue Homeostasis and Cellular Processes
Beyond its direct antimicrobial and immunomodulatory functions, this compound (HD5) is involved in fundamental cellular processes that contribute to the maintenance and repair of tissues, particularly at epithelial surfaces.
Contribution to Wound Healing and Tissue Regeneration
The role of defensins in wound healing is multifaceted, involving the promotion of cell migration and proliferation, which are essential for closing wounds and regenerating damaged tissue. mdpi.comfrontiersin.org
Research has specifically highlighted the potential of this compound (HD5) in this area. In a murine burn wound model, topical application of HD5 was found to significantly enhance wound healing compared to other treatments. nih.gov This enhanced healing was associated with a reduction in the bacterial load within the wound. nih.gov A key mechanism identified in this study was the ability of HD5 to induce the migration of LGR5+ and LGR6+ stem cells, which are crucial for epithelial regeneration, into the wound bed. nih.gov This stimulation of stem cell migration was linked to the upregulation of key transcripts in the Wnt signaling pathway, such as Wnt1 and Wisp1, which are known to be involved in tissue repair and regeneration. nih.gov
The broader family of beta-defensins also plays a significant role in wound healing. frontiersin.org They are known to stimulate the proliferation and migration of keratinocytes, the primary cells of the epidermis. mdpi.comfrontiersin.org This effect is often dependent on the activation of the epidermal growth factor receptor (EGFR). mdpi.com For example, HBD-2 has been shown to promote the healing of intestinal cells and to stimulate keratinocyte migration and proliferation in vivo. frontiersin.org
However, the role of HD5 in wound healing can be context-dependent and potentially detrimental in certain chronic inflammatory conditions. In the context of Crohn's Colitis, where HD5 is overexpressed in the colon, it has been hypothesized to impair wound healing. secure-platform.com Preliminary findings suggest that high concentrations of HD5 may down-regulate the expression of desmoplakin, a critical protein for maintaining the structural integrity of the epithelium, thereby compromising epithelial repair. secure-platform.com This highlights the complex and sometimes paradoxical roles that HD5 can play in tissue homeostasis, where its effects can be beneficial in acute settings but potentially harmful in chronic inflammatory states.
Influence on Cell Proliferation and Differentiation (e.g., keratinocytes, osteoblasts)
Beta-defensins have demonstrated significant influence over the proliferation and differentiation of various cell types, particularly keratinocytes and osteoblasts, which are vital for tissue regeneration and bone formation.
Human β-defensins (hBDs) positively affect the migration and proliferation rates of epidermal keratinocytes, a function dependent on the activation of the epidermal growth factor receptor. mdpi.com Specifically, hBD-1 has been detected in the nuclei of keratinocytes and is thought to function as a transcription factor in differentiation processes, protecting these cells from apoptosis during epithelial reorganization. mdpi.com While chronic wounds often show decreased levels of β-defensins, their application can stimulate keratinocyte proliferation and fibroblast migration, contributing to wound healing. frontiersin.org
In the context of bone metabolism, β-defensins have a notable impact on osteoblast activity. Human β-defensin-2 (hBD-2) is involved in bone cell differentiation and the mineralization of osteoblast-like cells. mdpi.com Studies have shown that hBD-2 can directly promote the proliferation and differentiation of osteoblast-like MG63 cells. acs.org Similarly, human β-defensin-3 (hBD-3) has been found to promote the osteogenic differentiation of human periodontal ligament cells and osteoblast-like cells. nih.govnih.gov Research on mouse β-defensin-14 (MBD-14), an ortholog of hBD-3, has identified its release from osteoblasts when stimulated by Staphylococcus aureus, suggesting a role in the local immune response within bone tissue. spandidos-publications.com Interestingly, one study reported that while hBD-2 promoted osteogenic differentiation, it did not inhibit the proliferation of rat bone marrow mesenchymal stem cells (rBMSCs) at concentrations up to 80 ng/mL. acs.org
The table below summarizes key research findings on the effects of beta-defensins on cell proliferation and differentiation.
| Beta-Defensin | Cell Type | Observed Effect | Reference |
| hBD-1 | Keratinocytes | Acts as a transcription factor, protects from apoptosis during differentiation. | mdpi.com |
| hBD-2 | Keratinocytes | Stimulates migration and proliferation. | mdpi.com |
| hBD-2 | Osteoblast-like cells (MG63) | Promotes proliferation and differentiation. | acs.org |
| hBD-2 | Rat Bone Marrow Mesenchymal Stem Cells (rBMSCs) | No inhibition of cell proliferation; promotes osteogenic differentiation. | acs.org |
| hBD-3 | Osteoblast-like cells (MG63) | Affects proliferation, differentiation, and mineralization. | nih.gov |
| hBD-3 | Human Periodontal Ligament Cells | Promotes osteogenic differentiation. | nih.gov |
| MBD-14 | Mouse Osteoblasts | Released upon bacterial stimulation, implying a role in bone immunity. | spandidos-publications.com |
Involvement in Fertility and Reproductive Tract Functions
Beta-defensins are highly expressed in both male and female reproductive tracts, where they perform a dual role: protecting against infection and participating in essential reproductive processes. nih.gov
In the male reproductive tract, β-defensins are predominantly expressed in the epididymis, particularly the caput and corpus, indicating their importance in sperm maturation. nih.gov Their expression levels can be influenced by factors such as androgens, age, and microbial invasion. nih.gov These peptides are critical for creating the sperm glycocalyx and providing bacteriostatic functions. openveterinaryjournal.com For instance, an epididymis-specific β-defensin is considered important for initiating sperm maturation. asiaandro.com Beta-defensin 126 (DEFB126) is a key sialylated glycopeptide that coats sperm as they pass through the epididymis. openveterinaryjournal.com This coating is crucial for the sperm's efficient migration through the female reproductive tract and for regulating capacitation and sperm-egg interaction. openveterinaryjournal.com The presence of β-defensins on the sperm surface may prevent premature hyperactivation during transit. oup.com
In the female reproductive tract, β-defensins contribute to the innate immune defense against pathogens that could otherwise lead to infertility or adverse pregnancy outcomes. nih.govresearchgate.net Beyond immunity, these peptides are involved in various reproductive events, including sperm transport and sperm-oocyte binding. nih.gov The ability of β-defensins to modulate ion transport and interact with cell membrane receptors like CCR6 suggests a complex regulatory role in fertility. oup.com
The table below highlights the functions of beta-defensins in the reproductive system.
| Beta-Defensin Family | Location/Context | Function | Reference |
| General β-defensins | Male Reproductive Tract (MRT) | Protection from infection, sperm maturation, motility, and fertilization. | nih.gov |
| General β-defensins | Epididymis | Highly expressed; crucial for sperm maturation and protection. | nih.govasiaandro.com |
| DEFB126 | Sperm Surface (post-epididymal transit) | Forms sperm glycocalyx; essential for migration, capacitation, and sperm-egg interaction. | openveterinaryjournal.com |
| General β-defensins | Female Reproductive Tract (FRT) | Host defense against pathogens, involved in sperm transport and sperm-oocyte binding. | nih.govresearchgate.net |
Interaction with Host Metabolic Pathways
Recent research has uncovered the role of beta-defensins in modulating host metabolic pathways, particularly in response to infection and metabolic stress.
A study on porcine β-defensin 5 (pBD-5) investigated its effects on the intestinal response to Brachyspira hyodysenteriae, the agent of swine dysentery. While pBD-5 did not directly kill the bacteria, it modulated the host's response. researchgate.netnih.gov Transcriptome sequencing revealed that pBD-5 treatment upregulated metabolic pathways such as those for ribosome function, protein digestion and absorption, and the renin-angiotensin system. researchgate.netnih.gov This suggests a role for pBD-5 in producing and conserving energy for the host during an infectious challenge. researchgate.netnih.gov
Furthermore, a study using a mouse model of diet-induced obesity found that oral administration of human α-defensin 5 (HD5) and human β-defensin 2 (hBD2) improved several metabolic parameters. mdpi.com Mice fed a Western-style diet supplemented with fructose (B13574) developed weight gain, hepatic steatosis, and glucose intolerance. mdpi.com Treatment with either HD5 or hBD2 attenuated these effects, leading to decreased liver fat and improved glucose tolerance. mdpi.com The mechanism appears to involve enhancing intestinal barrier function by upregulating tight junction proteins and mucins, and restoring the expression of other host defense peptides. mdpi.com These findings indicate that β-defensins can directly influence host metabolism and may offer therapeutic potential for metabolic disorders. mdpi.com
The table below details the observed interactions of beta-defensins with host metabolic pathways.
| Defensin | Model/System | Metabolic Pathway/Effect | Outcome | Reference |
| Porcine β-defensin 5 (pBD-5) | Porcine intestinal cells challenged with B. hyodysenteriae | Upregulation of ribosome, protein digestion/absorption, renin-angiotensin system pathways. | Suggests a role in energy production and conservation during infection. | researchgate.netnih.gov |
| Human β-defensin 2 (hBD2) | Mice on a Western-style diet | Improved glucose metabolism, decreased hepatic steatosis. | Attenuation of diet-induced metabolic disorders. | mdpi.com |
| Human α-defensin 5 (HD5) | Mice on a Western-style diet | Improved glucose metabolism, decreased hepatic steatosis. | Attenuation of diet-induced metabolic disorders. | mdpi.com |
Genetic Variation and Evolutionary Aspects of Beta Defensin 5
Genomic Organization and Gene Clustering
Beta-defensin genes are typically found in clusters within the genome. In humans, a significant cluster of beta-defensin genes, including the gene encoding Beta-defensin 1 (DEFB1), is located on chromosome 8p23.1. elsevier.esfrontiersin.orgwikipedia.org This region also contains genes for other beta-defensins, such as DEFB4, DEFB103, DEFB104, DEFB105, DEFB106, and DEFB107. frontiersin.org In addition to the cluster on chromosome 8, other beta-defensin gene clusters are found on chromosomes 20p13 and 20q11.1, with a smaller cluster likely on chromosome 6p12. frontiersin.orgfrontiersin.org
A similar clustered organization is observed in other species. In cattle (Bos taurus), for instance, beta-defensin genes are organized into four clusters on chromosomes 8, 13, 23, and 27. royalsocietypublishing.orgphysiology.orgnih.gov The cluster on bovine chromosome 27 is orthologous and syntenic to the human chromosome 8 cluster. physiology.org This chromosomal arrangement is also seen in mice, where a large cluster of beta-defensin genes, including Defb5, is located on chromosome 8. researchgate.netoup.com The synteny analysis between bovine and human genomes reveals that the four bovine beta-defensin gene clusters correspond to human clusters on chromosomes 8, 20, and 6. royalsocietypublishing.orgnih.gov This conservation of gene clustering across species points to a shared evolutionary origin and the importance of these genomic regions. physiology.org
Table 1: Genomic Location of Beta-Defensin Gene Clusters
| Species | Chromosomal Location of Major Clusters |
|---|---|
| Human | 8p23.1, 20p13, 20q11.1, 6p12 frontiersin.orgfrontiersin.org |
| Bovine | 8, 13, 23, 27 royalsocietypublishing.orgphysiology.orgnih.gov |
Copy Number Variation (CNV) and Its Functional Implications
A prominent feature of the beta-defensin gene clusters is the presence of extensive copy number variation (CNV). physiology.orgnih.gov This means that the number of copies of certain beta-defensin genes can vary between individuals. nih.gov In humans, the beta-defensin region on chromosome 8p23.1 is a notable example of a region with high CNV, with individuals typically having between two and eight copies of a repeat unit containing several beta-defensin genes. frontiersin.org
This variation in gene copy number has significant functional consequences. Studies have shown a direct correlation between the copy number of beta-defensin genes and the expression levels of their corresponding proteins. atsjournals.org For example, a higher copy number of the DEFB4 gene is associated with increased levels of the human beta-defensin 2 (hBD-2) peptide. atsjournals.orgnih.gov This can, in turn, influence the effectiveness of the immune response. For instance, in airway epithelial cells, a higher copy number of beta-defensin genes leads to greater upregulation of transcription in response to inflammatory signals, resulting in enhanced antimicrobial activity. atsjournals.org
CNV in beta-defensin genes has been linked to susceptibility to various diseases. Increased copy number has been associated with a higher risk for the inflammatory skin disease psoriasis. frontiersin.org In the context of chronic obstructive pulmonary disease (COPD), individuals with five or more copies of the beta-defensin gene cluster have been found to have an increased risk. atsjournals.org In cattle, CNV in beta-defensin genes, particularly DEFB103, is extensive and has potential implications for reproductive traits and disease resistance. royalsocietypublishing.orgbiorxiv.org The expression of several bovine beta-defensins correlates with their genomic copy numbers, highlighting the functional impact of this genetic variation. royalsocietypublishing.org
Single Nucleotide Polymorphisms (SNPs) in DEFB1 and Associated Phenotypes
Single nucleotide polymorphisms (SNPs) are variations at a single position in a DNA sequence. Several SNPs have been identified in the DEFB1 gene, which encodes human beta-defensin 1 (hBD-1), and these have been associated with various phenotypes. researchgate.netuniville.br
SNPs in the regulatory regions of the DEFB1 gene can affect its expression. For example, the SNP rs11362, located in the 5' untranslated region (5' UTR), is a G-to-A variation that can influence the binding of transcription factors like NF-κB. frontiersin.org The 'A' allele of the g.-20G>A (rs11362) polymorphism has been shown to decrease DEFB1 gene expression. researchgate.net Conversely, the g.-20G polymorphism may be associated with higher production of hBD-1. researchgate.net Another SNP, rs5743467, has been linked to decreased DEFB1 expression in various tissues, including the brain and gut. researchgate.net
Polymorphisms in the DEFB1 gene have been linked to susceptibility to certain diseases, particularly those with an inflammatory component.
Periodontitis: Several studies have investigated the association between DEFB1 SNPs and periodontitis, though findings have sometimes been inconsistent across different populations. researchgate.net The SNPs g.-52G>A (rs1799946), g.-44C>G (rs1800972), and g.-20G>A (rs11362) have been of particular interest. researchgate.net Some research suggests that the g.-20G/G genotype is more frequent in periodontitis patients. researchgate.net Furthermore, certain DEFB1 genetic variations have been associated with the known susceptibility of individuals with diabetes mellitus to periodontitis. researchgate.net Specifically, the variant AA of rs11362 and rs1799946 may be predictive factors for periodontitis. nih.gov
Digestive Diseases: A meta-analysis has provided evidence that the DEFB1 SNPs rs11362 (G>A), rs1800972 (C>G), and rs1799946 (G>A) are contributing factors to the development of digestive diseases. nih.govnih.gov The rs11362 variant has been strongly associated with severe acute pancreatitis and chronic gastritis. nih.govnih.gov The rs1799946 variant has shown a positive association with susceptibility to Crohn's disease. nih.govnih.gov Impaired production of hBD-1 due to these polymorphisms is thought to contribute to the pathogenesis of these conditions. elsevier.es
Table 2: Investigated SNPs in the DEFB1 Gene and Associated Conditions
| SNP | Locus | Associated Conditions |
|---|---|---|
| rs11362 (g.-20G>A) | 5' UTR | Periodontitis, Severe Acute Pancreatitis, Chronic Gastritis researchgate.netnih.govnih.gov |
| rs1800972 (g.-44C>G) | 5' UTR | Severe Acute Pancreatitis nih.govnih.gov |
Impact on Gene Expression and Protein Function
Phylogenetic Analysis and Evolutionary Diversification
The evolutionary history of beta-defensins reveals a story of ancient origins and subsequent diversification in response to pathogenic pressures.
Beta-defensins are considered an evolutionarily conserved family of host defense peptides in vertebrates. units.it They are believed to have evolved from an ancestral gene, likely a beta-defensin-like gene, through processes of gene duplication and diversification. d-nb.info This is supported by the presence of beta-defensin genes across a wide range of vertebrate species, from fish to humans. researchgate.netnih.govmatilda.science
Phylogenetic analyses show that while some beta-defensins are evolutionarily conserved across species, there are also species-specific lineages, indicating that some genes arose after the divergence of these mammals from a common ancestor. physiology.org For example, an orthologous relationship is apparent for several defensin (B1577277) genes in the chromosome 27 cluster in cattle and the corresponding cluster on human chromosome 8. physiology.org However, the bovine genome also contains a number of more recent gene duplicates compared to the human repertoire. physiology.org
The structural conservation of the beta-defensin domain, characterized by a specific arrangement of cysteine residues that form disulfide bridges, is a key feature that has been maintained throughout evolution. nih.gov This conserved structure is evident when comparing beta-defensins from different vertebrate classes, including mammals, birds, and reptiles. researchgate.net The evolutionary success of this peptide family underscores its fundamental role in the host defense mechanisms of vertebrates. units.it
Gene Duplication Events and Functional Specialization
The evolution of the β-defensin gene family is characterized by successive rounds of gene duplication, a process that has given rise to large gene clusters in many species. physiology.orgoup.com These duplication events are a fundamental mechanism for generating genetic novelty, providing the raw material for the evolution of new functions. The primary human β-defensin locus on chromosome 8p22-p23, for instance, evolved through such duplications, a process that predates the divergence of humans and baboons over 23 million years ago. nih.govnih.gov In humans, over 40 β-defensin genes are organized in clusters across five different chromosomal regions. oup.comnih.gov
Following duplication, the newly formed paralogous genes often undergo diversification, leading to functional specialization. karger.com This allows a host organism to develop a wider and more specific array of responses to diverse and rapidly evolving pathogens. karger.comresearchgate.net Evidence for this specialization is seen across different animal lineages.
Reproductive Tract Specialization: A significant number of β-defensin genes, including newly discovered ones, show high or exclusive expression in the male reproductive tract, particularly the epididymis and testis. oup.comnih.govoup.com This suggests a specialized role in reproductive immunity and possibly fertility, representing an interface between innate immunity and the reproductive process. oup.comnih.gov
Tissue-Specific Adaptation: In cattle, expanded clusters of β-defensin genes on different chromosomes exhibit distinct expression patterns. One cluster is preferentially expressed in reproductive tissues, while another is expressed in various epithelial tissues and immune cells, a specialization that may be linked to the evolution of the rumen. physiology.org
Novel Functions: A striking example of functional specialization is found in the platypus, where some β-defensin genes have been repurposed through duplication and diversification to function as venom components. oup.comkarger.com
This process of duplication and subsequent specialization is a hallmark of genes involved in host defense, driven by the constant evolutionary pressure to counteract a wide spectrum of microbes. oup.com
Relationship to Ancestral Defensin Forms (e.g., Big Defensins)
Phylogenetic and structural studies indicate that β-defensins are the most ancient type of defensin in vertebrates. karger.comwikipedia.orgfrontiersin.org Compelling evidence suggests that they evolved from a more ancient ancestral molecule known as the "big defensin". wikipedia.orgfrontiersin.orgresearchgate.net Big defensins are primarily found in phylogenetically distant invertebrate species, mostly those living in marine environments, such as mollusks, horseshoe crabs, and basal chordates like amphioxus. frontiersin.orgnih.govasm.org
The evolutionary link is supported by strong similarities in their gene structure and protein domains.
Structural Composition: Big defensins are characterized by a two-domain structure: a globular, hydrophobic N-terminal domain and a C-terminal domain that is structurally homologous to vertebrate β-defensins. frontiersin.orgresearchgate.netnih.gov
Genomic Organization: The defensin domain in both big defensins and mammalian β-defensins is encoded by a similar exon structure. researchgate.net It is hypothesized that vertebrate β-defensins arose from an ancestral big defensin gene through the loss of the N-terminal domain. frontiersin.orgresearchgate.net This evolutionary split likely occurred via exon shuffling or the intronization of exonic sequences during the transition from basal chordates to vertebrates. researchgate.netnih.gov
The retention of the N-terminal domain in certain marine invertebrates appears to confer a significant functional advantage in high-salt environments. asm.org This ancestral domain has been shown to drive the assembly of big defensins into "nanonets" that can entrap and kill bacteria, a function that is stable even in high salt concentrations where the activity of many vertebrate β-defensins is impaired. nih.govasm.org The loss of this domain in vertebrates suggests a different evolutionary trajectory, adapting to the specific physiological conditions within the vertebrate body.
Table 1: Comparison of Big Defensins and Vertebrate β-Defensins
| Feature | Big Defensins | Vertebrate β-Defensins |
|---|---|---|
| Primary Occurrence | Marine invertebrates (mollusks, chelicerates), basal chordates frontiersin.orgnih.gov | Vertebrates (fish, birds, reptiles, mammals) wikipedia.org |
| Protein Structure | Two domains: N-terminal hydrophobic domain + C-terminal defensin-like domain frontiersin.orgnih.gov | Single domain (homologous to the C-terminal domain of big defensins) researchgate.net |
| Evolutionary Origin | Ancestral form frontiersin.orgasm.org | Derived from an ancestral big defensin via loss of the N-terminal domain frontiersin.orgresearchgate.net |
| Key Function of Unique Domain | N-terminal domain provides salt-stable antimicrobial activity and drives nanonet formation nih.govasm.org | N/A |
Role of Positive Selection in Sequence Divergence
Following gene duplication, positive Darwinian selection is the critical evolutionary force driving the rapid divergence and functional diversification of β-defensin genes. physiology.orgnih.govoup.com This selection process does not act uniformly across the gene; instead, it is highly concentrated in specific regions, leading to a distinct pattern of evolution. nih.govnih.gov
The primary target of this intense selective pressure is the second exon of the β-defensin gene, which encodes the mature, functional peptide. physiology.orgnih.govnih.gov Analysis of nucleotide substitution rates reveals an excess of nonsynonymous (amino acid-altering) changes over synonymous (silent) changes in this exon, a clear signature of positive selection. physiology.orgnih.gov This rapid divergence in the mature peptide region is thought to be a direct response to the co-evolutionary arms race between the host and its pathogens, allowing for the generation of a diverse arsenal (B13267) of antimicrobial peptides. nih.govkarger.com
In stark contrast, the first exon, which encodes the signal peptide responsible for directing the protein for secretion, is highly conserved. nih.govnih.gov This region shows an excess of synonymous substitutions, which is consistent with neutral evolution or purifying selection, indicating that its core function has remained stable over long evolutionary periods. nih.gov
Key findings on positive selection include:
Charge Alteration: Positive selection disproportionately favors amino acid substitutions that alter the net charge of the mature peptide, a property critical for its antimicrobial function. nih.govnih.gov
Lineage-Specific Pressures: The intensity of positive selection has varied across different evolutionary lineages. It appears to have been particularly common in the rodent lineage, leading to the emergence of novel, rodent-specific β-defensin genes. researchgate.netd-nb.info In the primate lineage, episodes of positive selection are rarer but still evident. researchgate.netd-nb.info
Functional Hotspots: Within the mature peptide, the sites under positive selection are often clustered at positions predicted to be important for determining the specificity of antimicrobial activity or the peptide's ability to act as a chemoattractant for immune cells. researchgate.netd-nb.info
This dynamic interplay of gene duplication and strong positive selection has enabled the β-defensin family to evolve into a versatile and adaptable component of the innate immune system. nih.govnih.gov
Table 2: Evolutionary Pressures on β-Defensin Gene Exons
| Gene Region | Encoded Peptide | Primary Evolutionary Force | Consequence |
|---|---|---|---|
| Exon 1 | Signal Peptide | Purifying Selection / Neutral Evolution nih.govnih.gov | High sequence conservation |
| Exon 2 | Mature Peptide | Positive Selection nih.govnih.govd-nb.info | Rapid sequence divergence, especially in amino acid charge nih.gov |
Table 3: Mentioned Chemical Compounds
| Compound Name |
|---|
| Beta-defensin 5 |
| Big Defensin |
| Tracheal Antimicrobial Peptide |
| human beta-defensin-2 (hBD2) |
| human beta-defensin 3 (hBD3) |
| Crotamine |
| Prostaglandin D2 |
| Histamine |
Advanced Research Methodologies and Future Research Directions for Beta Defensin 5
In Vitro Experimental Systems
In vitro, or "in glass," studies are fundamental to dissecting the molecular mechanisms of Beta-defensin 5. These systems provide a controlled environment to analyze its expression, antimicrobial capabilities, and interactions with cellular components.
Cell Culture Models for Expression and Functional Analysis
The expression and function of this compound are extensively studied using various cell culture models. Epithelial cell lines, such as intestinal and airway epithelial cells, are particularly relevant as they are primary sites of defensin (B1577277) production. mdpi.comtandfonline.com For instance, human intestinal Caco-2 cells are used as a model to investigate the relationship between this compound and other cellular components. nih.govresearchgate.net Studies have shown that the expression of this compound in these cells can be induced by inflammatory signals and microbial components. mdpi.commdpi.com
Immune cell cultures, including macrophages and dendritic cells, are also employed to understand the immunomodulatory functions of this compound. frontiersin.org These studies have revealed that Beta-defensins can act as chemoattractants, recruiting immune cells to sites of infection and inflammation. frontiersin.org Organoid cell culture models are also emerging as a powerful tool, providing a more physiologically relevant system to study the effects of this compound on host defense peptide expression. mdpi.com
Assays for Antimicrobial Activity and Membrane Interaction Studies
A variety of assays are utilized to quantify the antimicrobial efficacy of this compound against a spectrum of pathogens. The microbroth dilution assay is a common method used to determine the minimal inhibitory concentration (MIC) of the peptide required to inhibit the growth of bacteria and fungi. ecoevo.com.br Another technique is the turbidimetric method, which measures the growth of bacteria by assessing the optical density of the culture. plos.org Colony-forming unit (CFU) assays are also employed to directly count the number of viable bacteria after exposure to the defensin. pnas.org
The mechanisms through which this compound exerts its antimicrobial effects often involve direct interaction with and disruption of microbial membranes. mdpi.com Molecular dynamics (MD) simulations provide insights into the adsorption mechanism of defensins on bacterial membranes. acs.org These computational models can predict how the peptide orients itself and which of its amino acid residues are key for binding to the microbial surface. acs.org Studies have shown that the cationic nature of this compound facilitates its binding to the negatively charged components of bacterial membranes, such as lipopolysaccharides (LPS) in Gram-negative bacteria and peptidoglycan in Gram-positive bacteria. mdpi.com
Receptor Binding and Ligand Interaction Assays
Beyond its direct antimicrobial actions, this compound can also modulate host cell functions through receptor-mediated signaling. Ligand binding assays are crucial for identifying and characterizing the interaction between this compound and its cellular receptors. giffordbioscience.com These assays can determine the affinity (Kd) and kinetics of binding. giffordbioscience.com
Research has identified several receptors that interact with beta-defensins. For example, some beta-defensins are known to bind to chemokine receptors like CCR6 and Toll-like receptor 4 (TLR4). nih.govnih.gov More specifically, studies have indicated that Beta-defensin 3 can interact with the LDL receptor-related protein 5 (LRP5), a co-receptor in the Wnt signaling pathway. frontiersin.org Techniques such as co-immunoprecipitation followed by western blotting are used to confirm these direct protein-protein interactions. frontiersin.org Understanding these receptor interactions is key to unraveling the immunomodulatory and other non-antimicrobial functions of this compound.
In Vivo Model Systems
In vivo studies, conducted within living organisms, are essential for validating the physiological relevance of in vitro findings and understanding the integrated role of this compound in a complex biological system.
Animal Models for Host-Pathogen Interaction Studies
Animal models, particularly mice, are indispensable for studying the role of this compound in the context of an active infection. Knockout mice, which lack the gene for a specific defensin, are used to determine its necessity in host defense. mdpi.com For instance, studies using defensin-transgenic mice have demonstrated increased resistance to oral challenges with pathogenic bacteria like Salmonella typhimurium. frontiersin.org
Infection models in animals allow researchers to observe the induction of Beta-defensin expression in response to pathogens and to assess the impact of its presence or absence on the course of the infection. mdpi.com These in vivo experiments provide critical evidence for the protective roles of Beta-defensins in antibacterial host defense. mdpi.comfrontiersin.org
Comparative Studies across Different Species
Comparative studies of Beta-defensins across different species, including porcine, bovine, avian, and fish, reveal the evolutionary conservation and species-specific adaptations of these peptides. plos.org For example, porcine Beta-defensin 2 has been shown to have broad antimicrobial activity against pathogenic intestinal bacteria. plos.org Avian beta-defensins have also been studied for their potent antimicrobial activities against a wide range of pathogens. frontiersin.org These comparative analyses not only highlight the fundamental importance of Beta-defensins in vertebrate immunity but also can inform the development of novel antimicrobial agents based on these natural templates. ecoevo.com.br
Omics Approaches in this compound Research
Advanced "omics" technologies have become indispensable for a comprehensive understanding of this compound (BD-5), enabling researchers to move beyond single-gene analyses to a system-wide perspective. These high-throughput methodologies are crucial for elucidating the expression, regulation, and function of BD-5 in complex biological systems.
Transcriptome and Proteome Analysis for Expression Profiling
Transcriptomic and proteomic approaches are fundamental to creating detailed expression profiles of this compound, revealing where and when the gene is expressed and the protein is present.
Transcriptome sequencing of host cells provides critical insights into the immunomodulatory effects of BD-5. For instance, studies on porcine β-defensin 5 (pBD-5) revealed that its presence significantly reduces the number of differentially expressed genes in intestinal cells exposed to the pathogen Brachyspira hyodysenteriae. researchgate.netnih.gov This suggests an immunomodulatory role by dampening the host's transcriptional response to infection. researchgate.netnih.gov Pathway analysis from these transcriptomic studies showed that pBD-5 treatment led to the downregulation of immune-related pathways, including the IL-17, toll-like receptor (TLR), and NOD-like receptor signaling pathways. researchgate.netnih.gov Conversely, metabolic pathways related to ribosome function and protein digestion were upregulated, hinting at a role in energy conservation during an immune challenge. researchgate.netnih.gov
Proteomic studies, which analyze the entire set of proteins in a cell or tissue, have been used to identify and quantify beta-defensins in various contexts. Global proteome analysis using techniques like surface-enhanced laser desorption ionization time-of-flight (SELDI-TOF) mass spectrometry has identified differentially expressed proteins in disease states. In one study, a protein identified as β-defensin-128 was found to be significantly associated with recurrent coronary artery disease, highlighting the potential of proteomics to uncover novel roles for defensin family members. spandidos-publications.com Such methodologies are crucial for detecting the presence and abundance of the mature BD-5 peptide, which is the functional form of the molecule.
| Organism/Model | Condition | Key Transcriptional Changes | Associated Pathways | Reference |
|---|---|---|---|---|
| Porcine (IPEC-1 cells) | Infection with B. hyodysenteriae + pBD-5 treatment | Reduced number of differentially expressed genes compared to infection alone. | Downregulation of IL-17, TLR, and NOD-like receptor signaling. Upregulation of ribosome and protein digestion pathways. | researchgate.netnih.gov |
Genomic and Epigenomic Investigations of Regulatory Regions
The expression of beta-defensin genes is tightly controlled by genomic and epigenomic mechanisms. Investigating the regulatory regions of the DEFB5 gene is key to understanding its context-specific expression.
Beta-defensin genes, including DEFB5, are often located in clusters within the genome. mdpi.comgenecards.orgnih.gov In humans, a major beta-defensin gene cluster is found on chromosome 8p23.1. nih.govphysiology.org The genomic organization itself can influence gene regulation and evolution.
Epigenetic modifications, such as DNA methylation and histone modifications, play a significant role in controlling beta-defensin expression without altering the DNA sequence itself. mdpi.comnih.gov Studies have shown that the expression of β-defensins in bovine mammary epithelial cells is significantly influenced by DNA methylation and histone deacetylation. mdpi.com Inhibition of DNA methyltransferases and histone deacetylases can lead to a more "open" chromatin state, resulting in increased expression of β-defensins. mdpi.com For example, infection with E. coli has been shown to downregulate histone deacetylase, leading to higher expression of β-defensins. mdpi.com In the context of Helicobacter pylori infection, changes in the DNA methylation levels of beta-defensin gene promoters have been observed, suggesting that pathogens can induce epigenetic changes to modulate the host's innate immune response. plos.org High-throughput screening of epigenetic compound libraries has identified histone deacetylase inhibitors (HDACi) as potent inducers of beta-defensin gene expression, providing a direct link between epigenetic mechanisms and defensin regulation. nih.gov
Conceptual Frameworks for Therapeutic Development through this compound Modulation
The multifaceted roles of this compound in immunity present opportunities for developing novel therapeutic strategies. These frameworks focus on modulating BD-5 activity to either enhance its protective functions or dampen its potentially detrimental inflammatory effects.
Design of Modulators for this compound Gene Expression
A key therapeutic strategy involves the design of small molecules that can precisely control the transcription of the DEFB5 gene. The goal is to develop compounds that can induce BD-5 expression at sites of infection or suppress its expression in chronic inflammatory conditions.
Epigenetic modulators have emerged as a promising class of compounds. nih.gov Research has shown that histone deacetylase inhibitors (HDACi), such as certain benzamides, can potently induce the expression of beta-defensin genes in human intestinal epithelial cells. nih.gov A high-throughput screening approach using a reporter cell line under the control of a beta-defensin gene promoter allowed for the identification of specific epigenetic compounds that upregulate defensin synthesis. nih.gov This suggests the potential for developing HDACi as host-directed therapies that bolster innate immunity. nih.gov Such approaches are attractive because they target the host's own defense mechanisms, which may reduce the risk of developing microbial resistance. nih.gov
| Modulator Class | Example Compounds | Mechanism of Action | Effect on Gene Expression | Reference |
|---|---|---|---|---|
| Histone Deacetylase Inhibitors (HDACi) | Benzamides (e.g., Tucidinostat, CI-994) | Inhibit histone deacetylases, leading to a more open chromatin structure at the gene promoter. | Induction/Upregulation | nih.gov |
| Bacterial Components / Pro-inflammatory Cytokines | Lipopolysaccharide (LPS), IL-1β, TNF-α | Activate signaling pathways (e.g., NF-κB, MAPK) that lead to transcription factor binding at the gene promoter. | Induction/Upregulation | mdpi.comaai.org |
Strategies for Harnessing Immunomodulatory Potential
Beyond its direct antimicrobial activity, the immunomodulatory functions of this compound offer significant therapeutic potential. researchgate.netprospecbio.com Strategies aim to leverage its ability to bridge the innate and adaptive immune systems. nih.gov
Beta-defensins act as chemoattractants, recruiting key immune cells to sites of infection or inflammation. mdpi.commdpi.com They can attract immature dendritic cells, T-lymphocytes, and monocytes by interacting with chemokine receptors such as CCR2 and CCR6. nih.govmdpi.comfrontiersin.org This chemotactic activity is crucial for initiating an adaptive immune response. jmb.or.kr Harnessing this function could involve using BD-5 as a vaccine adjuvant to enhance the recruitment of antigen-presenting cells and improve vaccine efficacy. jmb.or.kraai.org
Furthermore, beta-defensins can modulate the production of cytokines. mdpi.comnih.gov For example, pBD-5 has been shown to downregulate pro-inflammatory signaling pathways in response to a bacterial challenge, suggesting a role in preventing excessive inflammation. researchgate.netnih.gov This anti-inflammatory potential could be exploited to treat conditions characterized by an overactive immune response. Conversely, in other contexts, beta-defensins can induce pro-inflammatory cytokines, which can help clear infections. nih.govfrontiersin.org Therapeutic strategies could therefore be tailored to either mimic or block these specific immunomodulatory actions depending on the disease context.
Consideration of this compound as an Endogenous Alarmin
This compound can be conceptualized as an "alarmin," an endogenous molecule that acts as a danger signal to the immune system upon tissue damage or infection. nih.govresearchgate.net Alarmins are critical for initiating a rapid innate immune response by recruiting and activating immune cells. frontiersin.orgnih.gov
Beta-defensins fit the criteria for alarmins as they are released in response to inflammatory stimuli and can promote both local innate and systemic adaptive immune responses. nih.govresearchgate.net They have been shown to enhance the uptake of self-DNA by plasmacytoid dendritic cells, leading to the production of IFN-α and promoting inflammation in a TLR9-dependent manner. aai.org This function highlights their role as potent immune activators that alert the body to cellular stress or damage. aai.org The consideration of BD-5 as an alarmin provides a conceptual framework for understanding its role in both host defense and the pathophysiology of inflammatory and autoimmune diseases. aai.orgnih.gov
Q & A
Q. What are the primary biological roles of Beta-defensin 5 in innate immunity, and how are these mechanisms validated experimentally?
this compound (BD5) is studied for its antimicrobial and immunomodulatory roles. Researchers typically validate its mechanisms using in vitro assays like radial diffusion assays for antimicrobial activity and ELISA for cytokine induction. For example, BD5's interaction with microbial membranes can be quantified via fluorescent dye leakage assays . In vivo models, such as murine infection studies, are employed to confirm tissue-specific expression and host defense functions, with RNA-seq and immunohistochemistry used to localize BD5 in epithelial tissues .
Q. Which experimental models are most suitable for assessing this compound's antimicrobial activity?
Common models include:
- Bacterial killing assays : Time-kill curves under physiological salt conditions .
- 3D organoid cultures : To mimic human mucosal barriers and test BD5’s barrier reinforcement .
- Transgenic mouse models : Knockout strains to study BD5’s role in pathogen clearance . Researchers must control variables like pH, ionic strength, and microbial inoculum size to ensure reproducibility .
Q. How do researchers quantify this compound expression levels across tissues, and what are common confounding factors?
Quantitative PCR (qPCR) and Western blotting are standard, but normalization to housekeeping genes (e.g., GAPDH) is critical. Confounders include tissue heterogeneity and post-translational modifications, which may require mass spectrometry for validation . Single-cell RNA sequencing is increasingly used for high-resolution tissue mapping .
Advanced Research Questions
Q. How can contradictory findings about this compound’s dual role in cancer progression be reconciled methodologically?
Discrepancies (e.g., BD5 as pro-tumorigenic in colorectal cancer vs. suppressive in melanoma) may stem from tissue-specific microenvironments. Researchers should:
Q. What are the challenges in designing in vivo studies to evaluate this compound’s therapeutic potential?
Key challenges include:
- Dosage optimization : BD5’s short half-life requires encapsulation in liposomes or PEGylation .
- Off-target effects : RNA interference (siRNA) controls are needed to distinguish BD5-specific actions .
- Ethical considerations : Animal welfare protocols must align with institutional guidelines, particularly for immunocompromised models .
Q. What advanced techniques resolve this compound’s structural interactions with microbial membranes?
- Cryo-electron microscopy (Cryo-EM) : Visualizes BD5 oligomerization on lipid bilayers .
- Surface plasmon resonance (SPR) : Measures binding kinetics to pathogen-associated molecular patterns (PAMPs) .
- Molecular dynamics simulations : Predicts conformational changes in BD5 under varying pH conditions .
Methodological and Analytical Considerations
Q. How should researchers address variability in this compound expression data across demographic groups?
Stratified sampling and multivariate regression models (e.g., ANCOVA) can adjust for age, sex, and genetic polymorphisms. Meta-analyses of public datasets (e.g., NCBI GEO) enhance generalizability .
Q. What statistical approaches are robust for analyzing this compound’s dose-dependent effects?
- Non-linear regression : Fits dose-response curves (e.g., Hill equation) .
- Machine learning : Random forests identify critical thresholds for therapeutic efficacy .
- Power analysis : Prevents underpowered studies; ≥80% power is recommended .
Ethical and Reproducibility Challenges
Q. How can researchers ensure data integrity when reporting this compound’s contradictory roles in autoimmune diseases?
Q. What ethical frameworks guide this compound research involving human biospecimens?
Compliance with GDPR and HIPAA is mandatory for de-identifying samples. Informed consent must clarify commercial vs. academic use . Institutional review boards (IRBs) often require justification for using vulnerable populations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
